N-Benzoyl-L-proline
Overview
Description
Novel Synthesis of N-Benzoyl-L-proline Derivatives
The synthesis of N-Benzoyl-L-proline and its analogues has been explored in various studies. A novel approach for synthesizing potent angiotensin converting enzyme (ACE) inhibitors was developed, which involved a modified Dakin-West reaction and acylation of L-proline. The resulting compounds demonstrated significant in vitro ACE inhibitory activity, although their in vivo efficacy was less pronounced compared to captopril, a known ACE inhibitor .
Molecular Structure Analysis
N-Benzoyl-L-proline exhibits interesting conformational properties due to its N-acyl substituent. Studies have shown that N-acyl-L-prolines, including benzoyl-L-proline, can exist in different rotational isomers around the amide bond. These isomers, S-trans and S-cis, display distinct circular dichroism (CD) peaks, which are indicative of their conformational states .
Chemical Reactions Analysis
L-Proline has been utilized as a catalyst in various chemical reactions. For instance, it catalyzed the green synthesis of novel bioactive benzil bis-hydrazones, showcasing its reusability and efficiency in producing high yields of the desired products . Additionally, L-proline was used as an organocatalyst for the selective synthesis of benzimidazoles, further demonstrating its versatility in facilitating chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzoyl-L-proline derivatives have been influenced by their molecular structure. For example, the presence of a benzoyl group affects the conformation of the pyrrolidine ring, which in turn influences the compound's crystal packing interactions and hydrogen bonding patterns . The supramolecular architectures of these compounds are complex and can be significantly altered by modifications in the proline skeleton or the presence of solvent molecules .
Synthesis of Conformationally Constrained Prolines
The olefination of N-Benzoyl-L-proline derivatives has been explored as a synthetic approach to create new conformationally constrained prolines. These efforts have led to the synthesis of proline-amino acid chimeras with the 7-azabicyclo[2.2.1]heptane skeleton, providing enantiomerically pure forms of these novel compounds .
Homopolypeptides and Copolypeptides of Poly(L-proline)
The synthesis of well-defined homopolypeptides and copolypeptides of poly(L-proline) has been achieved through the use of highly pure L-proline N-carboxy anhydride (NCA). This advancement was made possible by protecting the amine group and employing an amino initiator that does not require a hydrogen on the 3-N position of the NCA's five-member ring. The resulting polymers exhibited high molecular and compositional homogeneity .
Scientific Research Applications
Conformational Analysis
N-Benzoyl-L-proline has been studied for its conformational properties. Nishihara et al. (1975) conducted NMR and CD studies on various N-acyl-L-prolines, including benzoyl-L-proline. They discovered that N-acetyl-L-proline has two rotational isomers around the amide bond, S-trans and S-cis, even at room temperature. The population of S-trans conformer is predominant, except for certain derivatives like pivaloyl-L-proline, which consists only of the S-trans conformer. These isomers showed distinct CD peaks related to the n→π* transition of the amide group, indicating the structural diversity of these compounds (Nishihara et al., 1975).
Enzyme Inhibition Studies
In the realm of enzyme inhibition, N-Benzoyl-L-proline derivatives have shown significance. A study by McEvoy et al. (1983) synthesized a series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, which were found to be potent angiotensin-converting enzyme (ACE) inhibitors. This research highlights the potential of N-Benzoyl-L-proline derivatives in developing antihypertensive agents, demonstrating their relevance in medicinal chemistry (McEvoy et al., 1983).
Polymer Chemistry
Kawasaki and Komai (1983) explored the polymerization of various acyl-hydroxy-L-prolines, including benzoyl-hydroxy-L-proline. They synthesized these compounds and performed polymerization, resulting in N-carboxylic acid anhydrides (NCAs). This research adds to the understanding of how the introduction of various acyl groups, such as benzoyl groups, affects the physicochemical characteristics of poly(hydroxy-L-proline)s, making it a significant contribution to polymer chemistry (Kawasaki & Komai, 1983).
Chiral Synthesis Applications
Nakamura et al. (2006) designed and synthesized novel alicyclic chiral C2-symmetric piperazines from L-proline, demonstrating an application in asymmetric acylation. They used benzoylation of meso-1,2-diols with these compounds, obtaining optically active monobenzoates with high enantioselectivity. This study illustrates the utility of L-proline derivatives in chiral synthesis, emphasizing their role in producing optically active compounds (Nakamura et al., 2006).
properties
IUPAC Name |
(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKQWFHJOBBAO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426281 | |
Record name | N-Benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-proline | |
CAS RN |
5874-58-8 | |
Record name | 1-Benzoyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 164034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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